molecular formula C8H8F2O2 B8301580 1,4-Benzenedimethanol, 2,5-difluoro-

1,4-Benzenedimethanol, 2,5-difluoro-

Cat. No. B8301580
M. Wt: 174.14 g/mol
InChI Key: HZJCZHYTWNLVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04140843

Procedure details

A solution of 63.2 g (0.265 mols of 2,3,5,6-tetrafluoroterephthalic acid (m.p. 268 - 271° C., obtainable from Pierce-Chemical, Rockford, Ill., U.S.A., in 450 ml of tetrahydrofuran are introduced in the course of 1 hour into a solution of 40.3 g (1.06 mols) of lithium aluminium hydride in 1200 ml of tetrahydrofuran. The reaction mixture is refluxed for 24 hours, then cooled to 10° C. and treated carefully with 40 ml of 15% sodium hydroxide solution and finally with 120ml of water. The white precipitate is filtered off, washed with 500 ml of tetrahydrofuran, and the clear filtrate concentrated at 60° C. under vacuum. 37.9 g of slightly yellow-colored crystals are obtained. This-layer chromatography reveals them to be a mixture of at least three substances. To isolate a unitary substance, the batch is dissolved in 500 ml of ether, 2.8 g of insoluble constituents are removed by filtration, and the ethereal solution concentrated to one-third its volume. It is then treated with 35 ml of pentane and cooled to 10° C., white crystals precipitating. After two recrystallizations from ether+pentane, 3.4 g of fine needles are obtained which melt at 107-109° C.
Quantity
0.265 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
40.3 g
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Three
Quantity
1200 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10](F)=[C:9]([C:12](O)=[O:13])[C:8]([F:15])=[C:7](F)[C:3]=1[C:4](O)=[O:5].[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+].O>O1CCCC1.CCOCC>[OH:5][CH2:4][C:3]1[CH:7]=[C:8]([F:15])[C:9]([CH2:12][OH:13])=[CH:10][C:2]=1[F:1] |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
0.265 mol
Type
reactant
Smiles
FC1=C(C(=O)O)C(=C(C(=C1F)C(=O)O)F)F
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
120 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
40.3 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
450 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1200 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The white precipitate is filtered off
WASH
Type
WASH
Details
washed with 500 ml of tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
the clear filtrate concentrated at 60° C. under vacuum
CUSTOM
Type
CUSTOM
Details
37.9 g of slightly yellow-colored crystals are obtained
ADDITION
Type
ADDITION
Details
a mixture of at least three substances
CUSTOM
Type
CUSTOM
Details
To isolate a unitary substance
CUSTOM
Type
CUSTOM
Details
2.8 g of insoluble constituents are removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the ethereal solution concentrated to one-third its volume
ADDITION
Type
ADDITION
Details
It is then treated with 35 ml of pentane
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C.
CUSTOM
Type
CUSTOM
Details
white crystals precipitating
CUSTOM
Type
CUSTOM
Details
After two recrystallizations from ether+pentane, 3.4 g of fine needles
CUSTOM
Type
CUSTOM
Details
are obtained which melt at 107-109° C.

Outcomes

Product
Name
Type
Smiles
OCC1=C(C=C(C(=C1)F)CO)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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